Potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide
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Overview
Description
Potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide is a chemical compound with the molecular formula C3BF6K and a molecular weight of 199.93 g/mol This compound is known for its unique structure, which includes a trifluoropropynyl group bonded to a borate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide typically involves the reaction of 3,3,3-trifluoroprop-1-yne with a boron-containing reagent, followed by the addition of potassium fluoride. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
The production process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron compounds.
Substitution: The trifluoropropynyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include various boron-containing compounds with different functional groups .
Scientific Research Applications
Potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide involves its interaction with various molecular targets and pathways. The trifluoropropynyl group can participate in nucleophilic addition reactions, while the borate anion can act as a Lewis acid, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide include:
Uniqueness
This compound is unique due to its trifluoropropynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and other research applications .
Properties
IUPAC Name |
potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BF6.K/c5-3(6,7)1-2-4(8,9)10;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJXWERMCNBTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CC(F)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BF6K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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